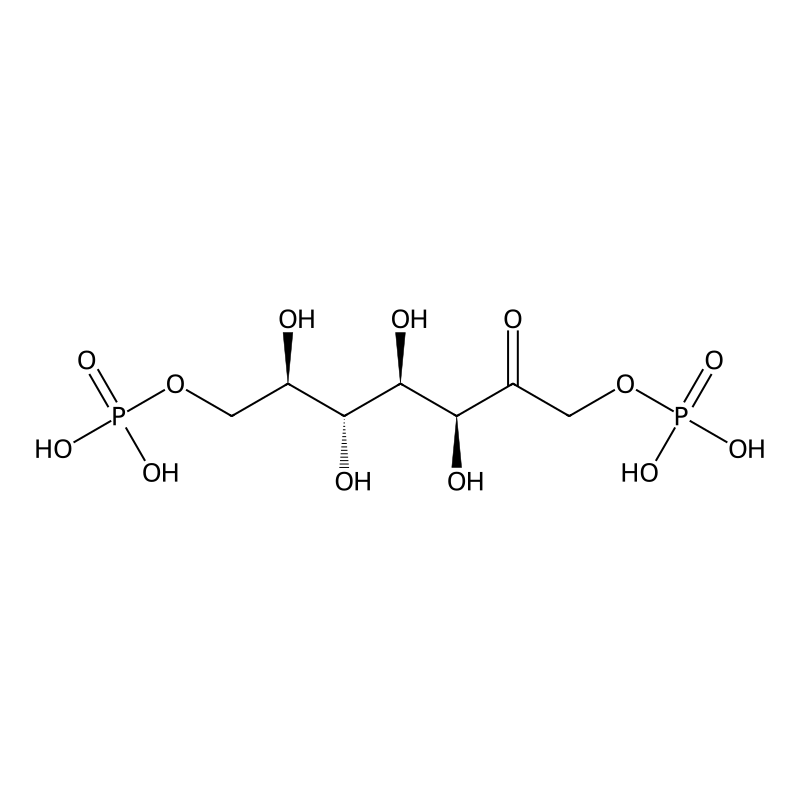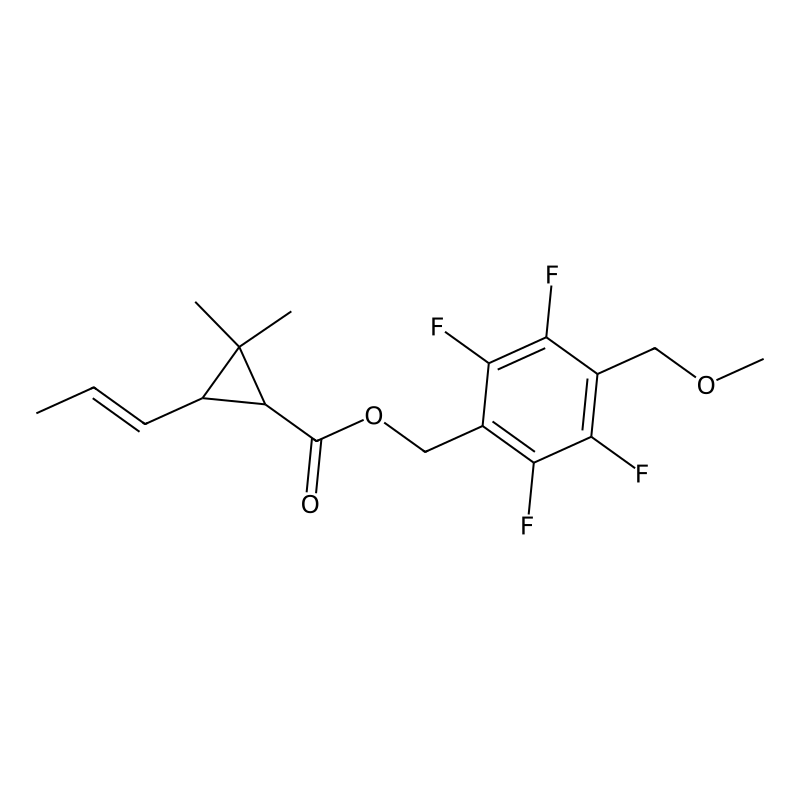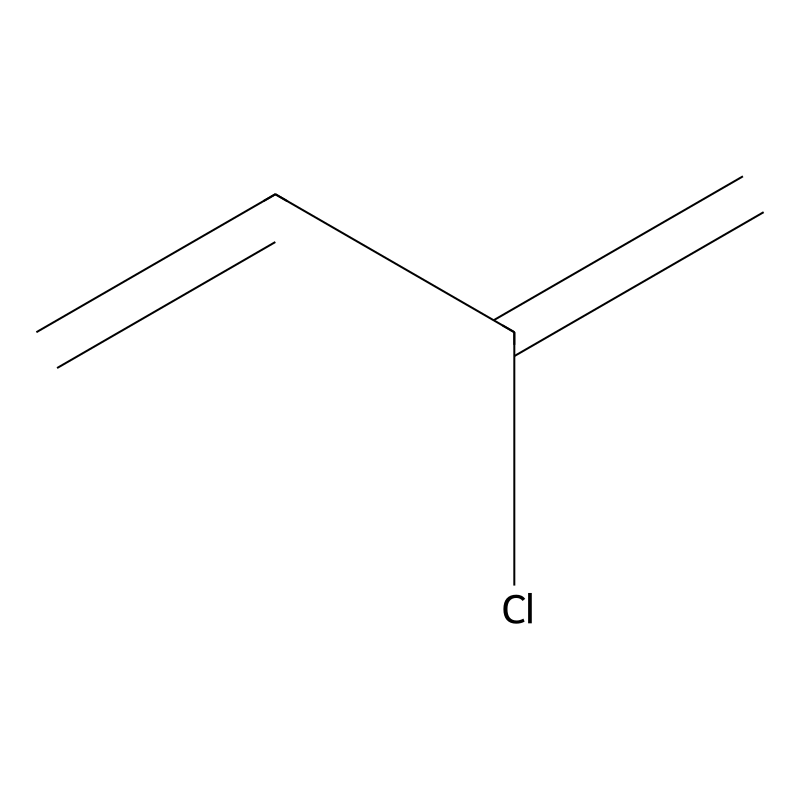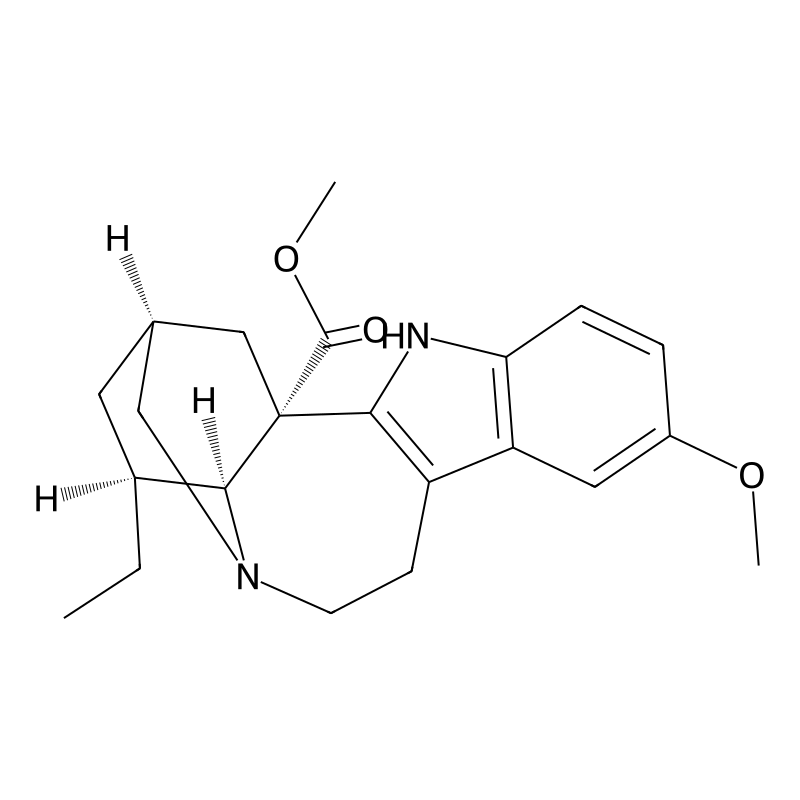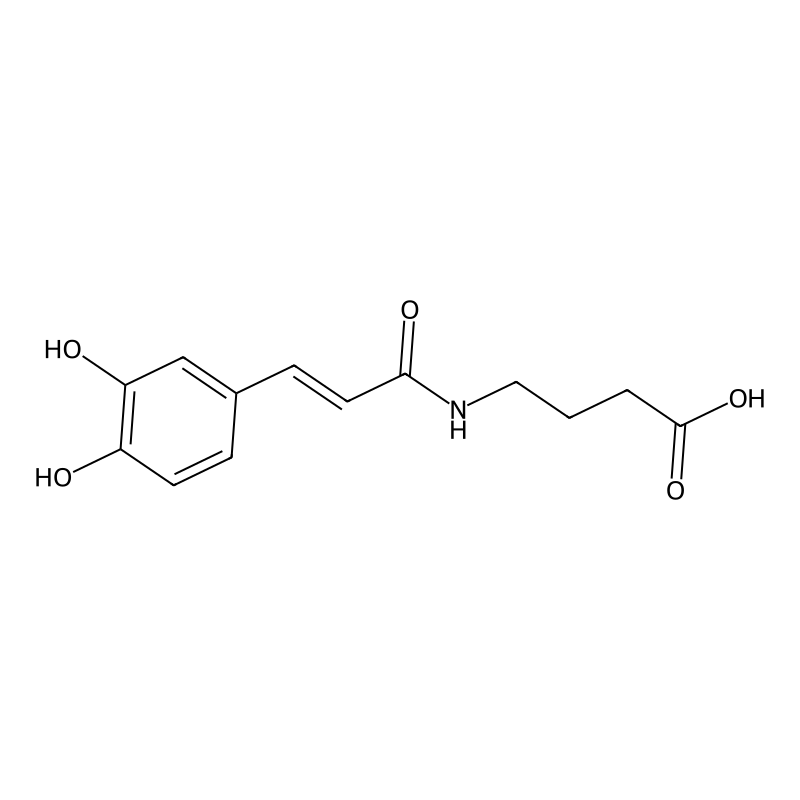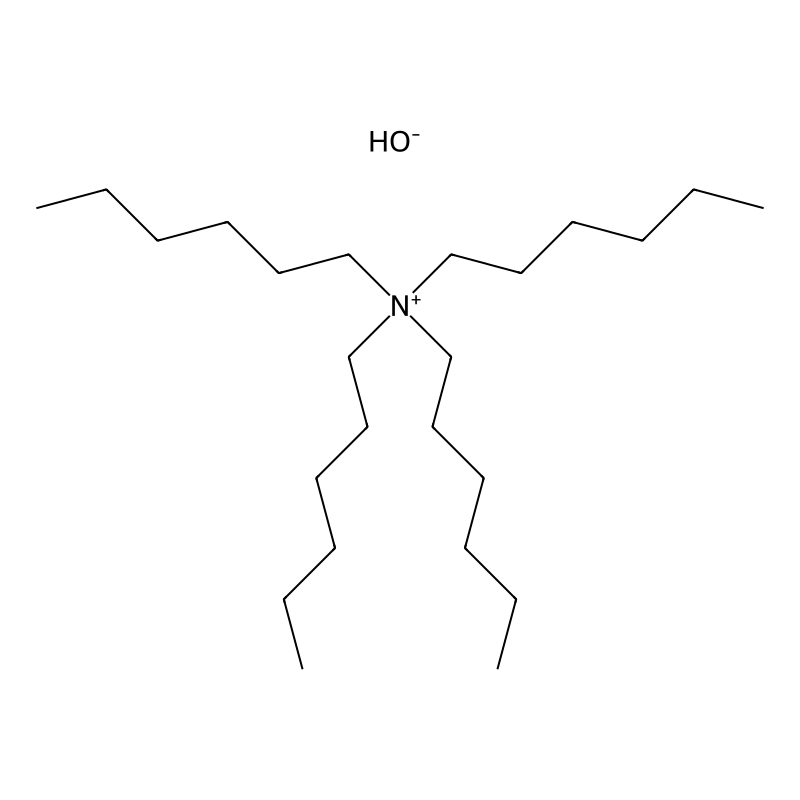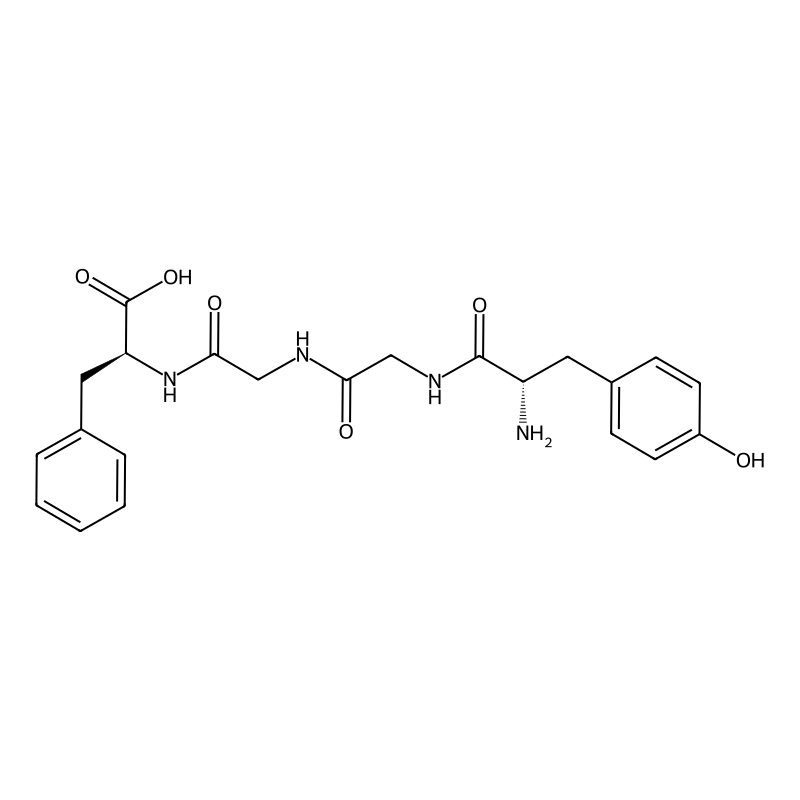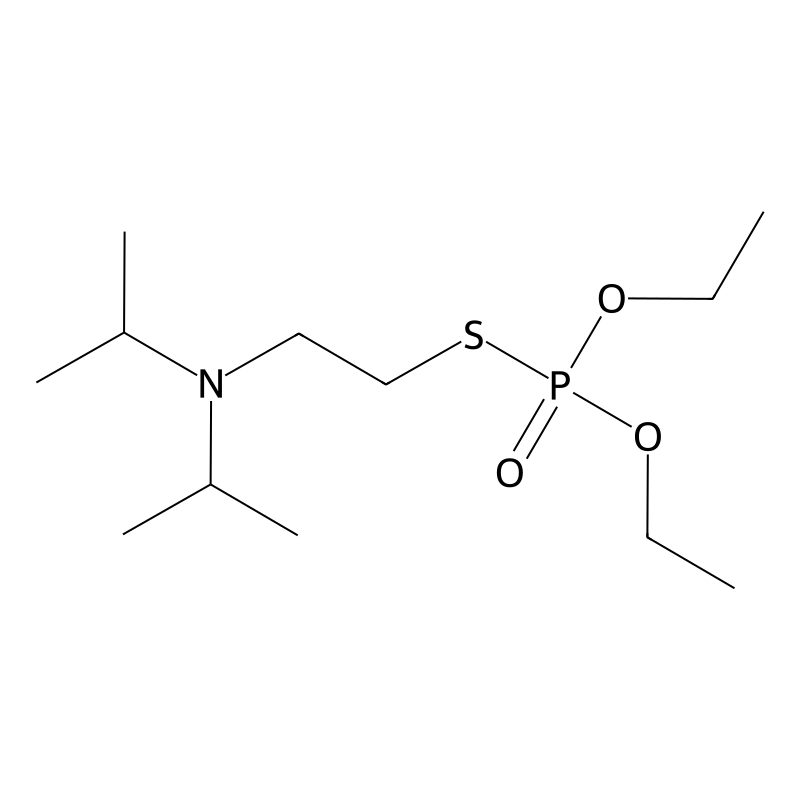Boc-Lys(Ac)-AMC
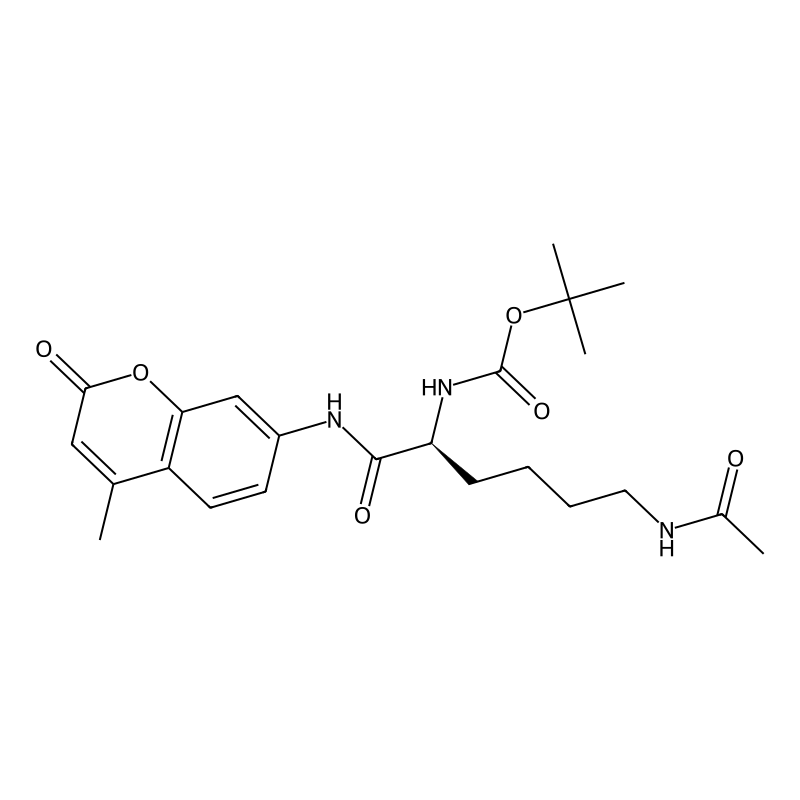
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
HDAC Substrate
Boc-Lys(Ac)-AMC functions as a fluorogenic substrate for HDACs. It possesses a blocked N-terminus (Boc group), an acetylated lysine (Ac) residue, and a fluorescent moiety (7-amino-4-methylcoumarin, AMC).
Mechanism of Action
HDACs remove acetyl groups from lysine residues on histones, impacting gene expression and other cellular processes. In the presence of HDACs, Boc-Lys(Ac)-AMC undergoes deacetylation, removing the acetyl group from the lysine residue. This deacetylation event facilitates the action of trypsin, an enzyme that cleaves the molecule, releasing the fluorescent AMC group.
Applications
The fluorescent property of AMC allows for quantitative measurement of HDAC activity. Higher released fluorescence signifies increased HDAC activity, while lower fluorescence indicates reduced activity. This makes Boc-Lys(Ac)-AMC suitable for various research applications:
- HDAC activity assays: Measuring the activity of purified HDAC enzymes or in cell lysates.
- Drug discovery: Screening potential HDAC inhibitors for therapeutic development in diseases associated with abnormal HDAC activity, such as cancer and neurodegenerative disorders.
- Cellular HDAC studies: Investigating the role of HDACs in cellular processes by monitoring changes in HDAC activity under different conditions.
Boc-Lys(Ac)-AMC, also known as N-[(1S)-5-(acetylamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]pentyl]-carbamic acid, 1,1-dimethylethyl ester, is a synthetic molecule widely used in scientific research as a fluorometric substrate for histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, which play a crucial role in regulating gene expression. By monitoring the activity of HDACs, researchers can gain insights into various cellular processes and diseases [].
Molecular Structure Analysis
Boc-Lys(Ac)-AMC possesses a unique structure with several key features:
- Boc protecting group: The N-terminus of the molecule is capped with a tert-butyloxycarbonyl (Boc) group, which protects the amine functionality during synthesis and storage [].
- Lysine core: The central portion of the molecule consists of a lysine (Lys) amino acid residue. The ε-amino group (side chain) of lysine is acetylated (Ac), meaning an acetyl group is attached.
- AMC fluorophore: The C-terminus is linked to a 7-amino-4-methylcoumarin (AMC) moiety. AMC is a fluorescent molecule that emits light at a specific wavelength upon excitation [].
This combination of functionalities allows Boc-Lys(Ac)-AMC to serve as a valuable tool in HDAC assays. The deacetylation of the lysine residue by HDACs exposes the free amine group, which can then be cleaved by the enzyme trypsin, releasing the AMC fluorophore []. The amount of fluorescence measured is directly proportional to HDAC activity.
Chemical Reactions Analysis
Several key chemical reactions are involved with Boc-Lys(Ac)-AMC:
- Synthesis: The specific synthetic route for Boc-Lys(Ac)-AMC might be proprietary information, but the synthesis of similar compounds typically involves coupling reactions between the different components.
- HDAC-mediated deacetylation:
Boc-Lys(Ac)-AMC + HDAC -> Boc-Lys-AMC + Acetate- Trypsin cleavage:
Boc-Lys-AMC + Trypsin -> Boc + Lys-AMC- AMC fluorescence:
Lys-AMC (excited) -> Lys-AMC (ground state) + light (emission)Physical And Chemical Properties Analysis
Boc-Lys(Ac)-AMC acts as a substrate-based inhibitor for HDACs. The molecule mimics the natural substrates of HDACs, histone proteins, but contains the AMC fluorophore for detection. Upon binding to the active site of HDACs, the acetyl group on the lysine residue is removed, but the bulky Boc group prevents further processing of the molecule by the enzyme. This allows for the specific and sensitive measurement of HDAC activity through the released AMC fluorescence [].

